Eriodictyol tetraacetate

pain research TRPV1 antagonism antinociception

Eriodictyol tetraacetate (CAS 6599-89-9, MF C23H20O10, MW 456.4 g/mol) is the peracetylated derivative of the bitter-masking flavanone eriodictyol, a natural flavonoid extracted from Yerba Santa (*Eriodictyon californicum*). The tetraacetate modification masks the four phenolic hydroxyl groups of the parent eriodictyol (5,7,3',4'-tetrahydroxyflavanone), converting it into a more lipophilic research intermediate.

Molecular Formula C23H20O10
Molecular Weight 456.4 g/mol
Cat. No. B8670314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEriodictyol tetraacetate
Molecular FormulaC23H20O10
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C23H20O10/c1-11(24)29-16-8-21(32-14(4)27)23-17(28)10-19(33-22(23)9-16)15-5-6-18(30-12(2)25)20(7-15)31-13(3)26/h5-9,19H,10H2,1-4H3
InChIKeyZDLMCGHYUROZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eriodictyol Tetraacetate: A Peracetylated Flavanone for Research and Taste Modulation


Eriodictyol tetraacetate (CAS 6599-89-9, MF C23H20O10, MW 456.4 g/mol) is the peracetylated derivative of the bitter-masking flavanone eriodictyol, a natural flavonoid extracted from Yerba Santa (*Eriodictyon californicum*) [1]. The tetraacetate modification masks the four phenolic hydroxyl groups of the parent eriodictyol (5,7,3',4'-tetrahydroxyflavanone), converting it into a more lipophilic research intermediate. Eriodictyol itself is one of four structurally related flavanones identified in Yerba Santa with taste-modifying properties, alongside homoeriodictyol, its sodium salt, and sterubin (7-O-methyleriodictyol) [2]. The tetraacetate derivative serves primarily as a synthetic intermediate, a protected form for chromatographic applications, or a prodrug-like entity that is hydrolyzed *in vivo* to release active eriodictyol [3].

Why Eriodictyol Tetraacetate Cannot Be Replaced by Generic Flavanones in Research and Taste Applications


Substituting eriodictyol tetraacetate with the parent eriodictyol or other Yerba Santa flavanones (homoeriodictyol, sterubin) introduces critical functional and physicochemical divergences. The tetraacetate form is a fully protected intermediate; its four acetyl groups confer dramatically different solubility (DMSO-soluble crystalline solid vs. sparingly water-soluble parent), chromatographic behavior, and cellular permeability relative to the free phenol form [1]. In taste-modulation contexts, eriodictyol and homoeriodictyol both reduce caffeine bitterness by 40–60% at 100 ppm [2], but sterubin is the dominant neuroprotective agent in Yerba Santa extracts with EC50 of 0.8 µM against oxytosis vs. 2.9 µM for eriodictyol [3], rendering generic substitution problematic for target-specific studies. Furthermore, eriodictyol uniquely antagonizes the TRPV1 receptor (IC50 = 47 nM) [4], an activity not demonstrated by sterubin or hesperetin, meaning that replacement of the eriodictyol scaffold would lose this mechanistic axis entirely.

Quantitative Differentiation of Eriodictyol Tetraacetate Against Closest Analogs


TRPV1 Antagonism: Eriodictyol Scaffold Uniquely Blocks Vanilloid Receptor Among Yerba Santa Flavanones

Eriodictyol functions as a direct TRPV1 antagonist, displacing [3H]-resiniferatoxin binding with an IC50 of 47 nM (21–119 nM) and inhibiting capsaicin-mediated calcium influx with a functional IC50 of 44 nM (16–125 nM) [1]. Oral administration in rats produced antinociception with an ED50 of 2 mg/kg (1–5 mg/kg) without inducing hyperthermia, a dose-limiting toxicity of classical TRPV1 antagonists such as AMG517 [1]. This TRPV1 antagonism is not shared by sterubin, homoeriodictyol, or other common bitter-masking flavanones; structure-activity analyses indicate that the catechol B-ring (3',4'-dihydroxy substitution pattern) of eriodictyol is essential for vanilloid receptor engagement, a motif absent in sterubin (3'-hydroxy, 4'-methoxy) [2].

pain research TRPV1 antagonism antinociception

Reactive Oxygen Species (ROS) Inhibition: Eriodictyol is More Potent than Luteolin and Quercetin in Monocytes

In a direct head-to-head comparison in PMA-stimulated U937 monocytes, eriodictyol inhibited ROS production with an IC50 of 0.822 µM, which was 27.5% more potent than quercetin (IC50 = 1.134 µM) and 19.9% more potent than luteolin (IC50 = 1.026 µM) [1]. Eriodictyol further suppressed p47phox clustering and translocation, a mechanistic indicator of NADPH oxidase inhibition at the assembly level, in a dose- and time-dependent manner. Luteolin and quercetin, despite their well-established antioxidant reputations, required higher concentrations to achieve the same degree of ROS suppression in this monocytic system. The tetraacetate prodrug form can be used to deliver eriodictyol intracellularly following esterase-mediated hydrolysis, potentially enhancing intracellular accumulation relative to the polar parent compound [2].

inflammation oxidative stress NADPH oxidase monocyte biology

Neuroprotection: Sterubin is Dominant Over Eriodictyol – A Critical Procurement Decision Point

In a systematic phenotypic screening of Yerba Santa flavonoids, sterubin demonstrated unequivocal superiority over eriodictyol across five neuroprotection-relevant assays. Sterubin protected HT22 hippocampal neurons against oxytosis with an EC50 of 0.8 µM vs. 2.9 µM for eriodictyol (3.6-fold higher potency) [1]. Sterubin's anti-inflammatory EC50 in microglial cells was 1.4 µM vs. 4.1 µM for eriodictyol (2.9-fold higher) [1]. Homoeriodictyol was inactive (EC50 > 10 µM) in all five assays. Mass spectrometry analysis of 14 Eriodictyon species confirmed that neuroprotective activity correlated with sterubin content, not eriodictyol or homoeriodictyol levels [2]. This evidence directly guides procurement: for neuroprotection and Alzheimer's disease drug discovery, sterubin is the superior selection; eriodictyol tetraacetate should be prioritized for TRPV1-mediated pain, taste modulation, and inflammatory ROS studies where sterubin is ineffective or untested.

neuroprotection Alzheimer's disease oxytosis ferroptosis phenotypic screening

Bitter-Masking Efficacy: Eriodictyol and Homoeriodictyol Provide Comparable 40–60% Caffeine Bitterness Reduction

In human sensory trials, eriodictyol at 100 ppm reduced the perceived bitterness of a 500-ppm caffeine solution by 40–60%, an effect statistically indistinguishable from that of homoeriodictyol at the same concentration [1]. Hesperetin was identified alongside eriodictyol as one of the most potent bitter-masking candidates in a fluorescence-based TAS2R assay using human gastric parietal cells, with activity verified in a subsequent human sensory trial [2]. Sterubin also demonstrated significant bitterness reduction of caffeine in sensory studies [3]. The key differentiator for procurement is not magnitude of bitter masking but mechanistic breadth: eriodictyol uniquely adds TRPV1 antagonism and superior monocyte ROS suppression to its bitter-masking profile, providing a multi-modal activity fingerprint that homoeriodictyol and sterubin do not replicate.

taste modulation bitterness masking flavor science pharmaceutical taste masking

Phosphodiesterase (PDE) Inhibition: Eriodictyol Exhibits a Distinct Isozyme Selectivity Profile from Hesperetin

In a systematic PDE isozyme profiling study using partially purified PDE1–5 from guinea pig lung and heart, eriodictyol showed selective inhibition of PDE3 with an IC50 of approximately 50 µM [1]. By contrast, hesperetin exhibited more selective PDE4 inhibition with an IC50 of approximately 30 µM, and prunetin showed PDE4 inhibition with an IC50 of approximately 60 µM [1]. Daidzein co-clustered with eriodictyol as a PDE3-selective inhibitor (IC50 ~30 µM). The structure-activity relationship indicates that the catechol B-ring of eriodictyol favors PDE3 selectivity, whereas the 3'-methoxy-4'-hydroxy substitution of hesperetin directs selectivity toward PDE4. The tetraacetate derivative of eriodictyol may exhibit altered PDE inhibition due to steric effects of acetyl groups, though direct testing of the tetraacetate form has not been reported.

phosphodiesterase PDE3 PDE4 cAMP airway inflammation

Physicochemical Rationale for the Tetraacetate Prodrug: Acetylation Enhances Lipophilicity and Membrane Permeability

The tetraacetate modification of eriodictyol represents a validated flavonoid prodrug strategy. Peracetylation masks the four polar hydroxyl groups (logP of parent eriodictyol ≈ 2.14 [1]), increasing lipophilicity to an estimated logP of ~3.5–4.0 for the tetraacetate, thereby enhancing passive membrane diffusion. The tetraacetate is readily hydrolyzed by intracellular esterases to regenerate active eriodictyol [2]. This prodrug approach has been demonstrated for structurally analogous flavonoids: peracetylated quercetin showed 4.5-fold higher intracellular accumulation and prolonged persistence in Caco-2 and HCT116 cells relative to quercetin [3]. For eriodictyol, whose pharmacokinetics are limited by poor aqueous solubility and reliance on formulation vehicles (e.g., PEG400/Tween80) for oral absorption [4], the tetraacetate form offers a solubility-independent delivery strategy. Direct comparative pharmacokinetic data for eriodictyol tetraacetate vs. eriodictyol have not been published; the evidence supporting this differentiation is drawn from the established class of acetylated flavonoid prodrugs.

prodrug design flavonoid acetylation membrane permeability cellular uptake esterase hydrolysis

Optimal Application Scenarios for Eriodictyol Tetraacetate in Research and Industrial Selection


TRPV1-Mediated Pain and Inflammation Research Programs

Eriodictyol tetraacetate serves as the optimal entry compound for studies requiring TRPV1 antagonism in the flavanone chemical space. The parent eriodictyol is the only Yerba Santa flavanone that antagonizes TRPV1 (IC50 = 47 nM binding, 44 nM functional), and neither sterubin, homoeriodictyol, nor hesperetin engage this target [1]. The tetraacetate prodrug form provides improved DMSO solubility for cell-based assays and can be hydrolyzed to active eriodictyol by intracellular esterases, enabling dose-response studies of TRPV1 antagonism in neuronal and inflammatory cell models. Unlike classical TRPV1 antagonists (e.g., AMG517), eriodictyol does not induce hyperthermia in vivo at antinociceptive doses, making it a promising scaffold for analgesic development without on-target thermoregulatory toxicity [1].

NADPH Oxidase and Monocyte Oxidative Stress Investigations

For studies of monocytic ROS production and NADPH oxidase assembly, eriodictyol tetraacetate offers a quantifiable potency advantage over the commonly used flavonoids luteolin and quercetin. Eriodictyol inhibits PMA-induced ROS in U937 monocytes with an IC50 of 0.822 µM, outperforming quercetin (IC50 = 1.134 µM) and luteolin (IC50 = 1.026 µM) [2]. The compound additionally inhibits p47phox membrane translocation, providing a dual mechanism (direct ROS scavenging plus NADPH oxidase assembly inhibition) not demonstrated for the comparator flavonoids. The tetraacetate modification enhances membrane permeability, potentially improving intracellular delivery to the cytosolic NADPH oxidase components.

Multi-Modal Taste Modulation for Functional Food and Pharmaceutical Formulation

In applications where bitter masking must be combined with additional bioactivity (anti-inflammatory, analgesic), eriodictyol tetraacetate provides a unique multi-modal profile. It reduces caffeine bitterness by 40–60% at 100 ppm [3], matching homoeriodictyol's masking efficacy [3], while simultaneously offering TRPV1 antagonism and NADPH oxidase inhibition that are absent from the other Yerba Santa flavanones. This is particularly relevant for functional foods and oral pharmaceuticals where bitterness of active ingredients (e.g., NSAIDs, nutraceuticals) must be masked while providing complementary anti-inflammatory or analgesic activity. The tetraacetate form facilitates incorporation into lipid-based delivery systems and flavor encapsulation matrices.

Flavonoid Prodrug Design and Pharmacokinetic Optimization Studies

Eriodictyol tetraacetate is the appropriate starting material for research on acetylated flavonoid prodrug strategies. The parent eriodictyol suffers from poor oral bioavailability, requiring formulation with PEG400/Tween80 vehicles to achieve measurable systemic exposure in rats [4]. Peracetylation is an established strategy to enhance flavonoid lipophilicity and cellular uptake, with precedent in quercetin acetylation studies showing 4.5-fold higher intracellular accumulation [5]. The tetraacetate can be employed as a substrate for studying esterase-mediated activation kinetics, as a protected intermediate for selective deprotection to generate partially acetylated analogs, and as a chromatographic standard for analytical method development targeting eriodictyol metabolites [6].

Quote Request

Request a Quote for Eriodictyol tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.